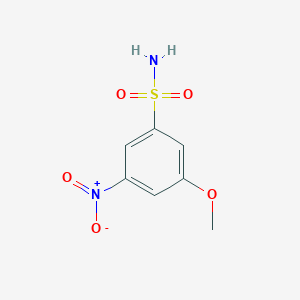

3-Methoxy-5-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C7H8N2O5S |

|---|---|

Molecular Weight |

232.22 g/mol |

IUPAC Name |

3-methoxy-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H8N2O5S/c1-14-6-2-5(9(10)11)3-7(4-6)15(8,12)13/h2-4H,1H3,(H2,8,12,13) |

InChI Key |

JURBECGEIFUUDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfochlorination and Ammoniation Route

A well-documented and efficient approach to synthesize 3-Methoxy-5-nitrobenzenesulfonamide involves sulfochlorination followed by ammoniation starting from p-nitrotoluene or related nitro-substituted aromatic compounds.

Step 1: Sulfochlorination

p-Nitrotoluene is reacted with chlorosulfonic acid in an organic solvent such as 1,2-dichloroethane at moderate temperatures (~50-60 °C) for several hours to introduce the sulfonyl chloride group (-SO2Cl) at the 5-position relative to the nitro group.

Step 2: Ammoniation

The sulfonyl chloride intermediate is subsequently treated with ammonium hydroxide or ammonia solution at controlled temperatures (~10-40 °C) to convert the sulfonyl chloride into the sulfonamide (-SO2NH2) functional group.

This method yields 2-Methyl-5-nitrobenzene sulfonamide with good efficiency (~81.2% yield reported), which can be further modified to the methoxy derivative if needed by subsequent methylation or esterification steps.

Nucleophilic Aromatic Substitution on Methoxy-Nitrobenzaldehyde Derivatives

Another synthetic strategy involves starting from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and performing nucleophilic aromatic substitution reactions.

The reaction involves treating 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with a lithium base (e.g., lithium hydroxide) and aromatic mercapto compounds (e.g., thiophenol) in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80-160 °C, preferably around 130 °C) under inert atmosphere.

This process facilitates the dealkylation and substitution reactions leading to the formation of sulfonamide derivatives with high yields (up to 90.7%) and purity.

The reaction conditions are industrially favorable due to the use of cheap, readily available reagents and recyclable solvents with minimal toxic emissions.

Reductive Amination and Buchwald-Hartwig Coupling Approaches

For related sulfonamide compounds, synthesis via reductive amination and cross-coupling reactions has been reported, which could be adapted for 3-Methoxy-5-nitrobenzenesulfonamide derivatives:

Reductive Amination: Reaction of 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux to form an imine intermediate, followed by reduction with sodium borohydride to yield the sulfonamide product.

Buchwald-Hartwig Coupling: Coupling of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with 2-methoxy substituted benzyl amines under palladium catalysis to form the desired sulfonamide derivatives.

These methods allow structural diversity and fine-tuning of substituents on the aromatic ring, although reductive amination sometimes requires a stepwise imine formation due to low direct yields.

Comparative Data Table of Preparation Methods

Analytical and Research Notes

The nucleophilic substitution method using lithium bases and aromatic mercapto compounds is notable for its environmental and industrial benefits, including the use of recyclable solvents and avoidance of toxic gas emissions.

Reductive amination methods are versatile but may face challenges with direct imine reduction, necessitating preformation of imine intermediates for higher yields.

Sulfochlorination and ammoniation remain classical and reliable routes for sulfonamide synthesis, with well-established protocols and good yields.

Structural activity relationship (SAR) studies on related methoxy-nitrobenzenesulfonamide derivatives emphasize the importance of the methoxy group position for biological activity, which underscores the need for precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic conditions.

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 3-Methoxy-5-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-nitrobenzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties. Sulfonamide derivatives are known to inhibit the growth of certain microorganisms.

Medicine: Explored for its potential use in drug development. Sulfonamides have been used as antibiotics, and modifications of 3-Methoxy-5-nitrobenzenesulfonamide could lead to new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. The compound’s stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitrobenzenesulfonamide is primarily related to its ability to interfere with the synthesis of folic acid in microorganisms. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for the growth and replication of bacteria. This leads to the inhibition of bacterial growth and ultimately their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Electron Effects: The nitro group in 3-Methoxy-5-nitrobenzenesulfonamide enhances acidity of the sulfonamide proton (pKa ~8–10) compared to 5-Amino-2-methylbenzenesulfonamide (pKa ~10–12 due to the electron-donating amino group) . The methoxy group’s electron-donating resonance effect is counterbalanced by the nitro group’s electron-withdrawing nature, creating a polarized aromatic system.

Biological Relevance :

- Sulfonamides with heterocyclic cores (e.g., benzoisoxazole in ) often exhibit enhanced binding to biological targets due to increased rigidity and lipophilicity.

- The nitro group in 3-Methoxy-5-nitrobenzenesulfonamide may confer antibacterial activity, akin to nitroaromatic drugs like nitrofurantoin, but could also pose toxicity risks .

Synthetic Routes :

- 3-Methoxy-5-nitrobenzenesulfonamide is likely synthesized via sulfonylation of 3-methoxy-5-nitrobenzenesulfonyl chloride with ammonia, similar to methods in .

- In contrast, 3-Methoxy-5-nitrobenzamide is prepared through amidation of the corresponding benzoyl chloride.

Solubility and Reactivity:

- 3-Methoxy-5-nitrobenzenesulfonamide : Moderate solubility in polar solvents (e.g., DMSO) due to the sulfonamide group; nitro group increases susceptibility to reduction reactions.

- N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide : Higher lipophilicity from the ethyl group may improve blood-brain barrier penetration, suggesting CNS applications.

- 5-Amino-2-methylbenzenesulfonamide : Increased water solubility at acidic pH due to protonation of the amino group.

Pharmacological Potential:

- Sulfonamides are known carbonic anhydrase inhibitors. The nitro group in 3-Methoxy-5-nitrobenzenesulfonamide could enhance binding to enzyme active sites, similar to acetazolamide derivatives .

- The amide in 3-Methoxy-5-nitrobenzamide lacks the acidic proton required for enzyme inhibition, limiting its utility in such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.